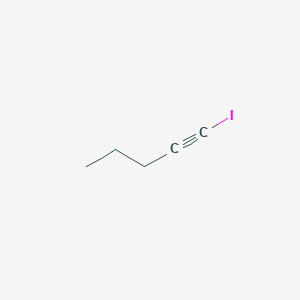

1-Pentynyl Iodide

Beschreibung

Eigenschaften

IUPAC Name |

1-iodopent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPKZGBPLFRGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505429 | |

| Record name | 1-Iodopent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-61-5 | |

| Record name | 1-Iodopent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentynyl Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentynyl Iodide: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1-pentynyl iodide (1-iodo-1-pentyne), a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this versatile reagent, grounding theoretical concepts in established experimental protocols.

Core Physicochemical & Spectroscopic Profile

This compound is a halogenated terminal alkyne that serves as a valuable precursor for introducing a pentynyl group into complex molecular architectures.[1] Its utility stems from the unique reactivity conferred by the carbon-iodine bond adjacent to the alkyne.

Key Properties

A summary of the essential physicochemical properties of this compound is presented below. This data is critical for experimental design, safety considerations, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 14752-61-5 | [1][2][3] |

| Molecular Formula | C₅H₇I | [1][2][4] |

| Molecular Weight | 194.01 g/mol | [2][4] |

| Appearance | White to yellow to green clear liquid | [2][5] |

| Boiling Point | 53 °C at 22 mmHg | [5] |

| Density | ~1.67 g/cm³ (Specific Gravity 20/20) | [5] |

| Flash Point | 59 °C | [5] |

| Purity | Typically >97.0% (GC) | [5] |

Spectroscopic Signature

Characterization of this compound is routinely achieved through standard spectroscopic methods. Understanding its spectral features is paramount for reaction monitoring and product confirmation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the propyl chain. The methylene group adjacent to the alkyne (C3) will appear as a triplet, coupled to the adjacent methylene group (C2). The C2 methylene protons will present as a sextet, and the terminal methyl group (C1) will be a triplet.

-

¹³C NMR: The carbon spectrum will distinctly show the two sp-hybridized carbons of the alkyne. The carbon bearing the iodine atom will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: A characteristic sharp, weak absorption band for the C≡C triple bond is expected around 2100-2200 cm⁻¹. The C-H stretching of the alkyl chain will appear just below 3000 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual functionality: the reactive iodoalkyne moiety. This structure is central to one of the most important C-C bond-forming reactions in organic chemistry: the Sonogashira coupling.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[6] However, this compound acts as the electrophilic partner in what is often termed an "inverse" or "reverse" Sonogashira coupling, reacting with terminal alkynes or, more recently, directly with C(sp²)-H bonds.[7][8]

Causality of Reactivity: The reaction's efficacy is driven by a synergistic catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (or triflate), forming a Pd(II) intermediate. Simultaneously, the copper(I) salt reacts with the terminal alkyne and a base (typically an amine) to form a copper(I) acetylide.[9] This acetylide then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[10]

The diagram below illustrates the generally accepted catalytic cycle for a traditional Sonogashira coupling, which provides the mechanistic foundation for understanding the reactivity of iodoalkynes.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and requires careful handling to ensure laboratory safety. [2][4][11]

-

Hazard Classification: Flammable Liquid, Category 3. [2][5]* Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [11] * Use explosion-proof electrical and ventilating equipment. [5] * Ground and bond the container and receiving equipment to prevent static discharge. [11] * Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat. [11] * All operations should be conducted in a well-ventilated chemical fume hood. [11]* First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

-

Storage:

Conclusion

This compound is a potent and versatile chemical reagent with significant applications in the synthesis of complex organic molecules. Its value is primarily realized through its participation in powerful C-C bond-forming reactions like the Sonogashira coupling. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, empowering chemists to construct intricate molecular frameworks for new medicines and materials.

References

-

This compound | C5H7I | CID 12643190 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

Photoinduced inverse Sonogashira coupling reaction. (2020). Nature Communications, 11(1), 3876. Retrieved from National Institutes of Health. [Link]

-

Sonogashira Coupling. (2020). YouTube. [Link]

-

Sonogashira Coupling. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

Sonogashira coupling. (2019). YouTube. [Link]

-

PENTYL IODIDE - ChemBK. (2024). Retrieved from ChemBK. [Link]

-

Alkyl iodides: Neopentyl iodide and iodocyclohexane. (n.d.). Organic Syntheses. Retrieved from Organic Syntheses. [Link]

-

Mechanism for synthesis of neopentyl iodide using triphenylphosphite/methyl iodide. (2023). Chemistry Stack Exchange. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C5H7I | CID 12643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14752-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound | 14752-61-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

1-Pentynyl Iodide CAS number 14752-61-5

The ability to selectively construct these unsymmetrical diyne linkages is of significant interest in drug discovery and materials science, where such rigid scaffolds are used to control molecular geometry and electronic properties. [12][13]The principles of using iodinated compounds also extend to radiolabeling for biological assays, highlighting the broader importance of halo-organic synthons in pharmaceutical research. [14]

Safety and Handling

As a flammable and reactive compound, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Type | GHS Information | Precautionary Measures (Selected) |

| Physical | H226: Flammable liquid and vapor. [3][4][6] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [4][6]P240: Ground and bond container and receiving equipment. [4][6] |

| Handling | Wear protective gloves, clothing, and eye/face protection. [4][6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. [6]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [6][9] |

| Storage | Store in a well-ventilated place. Keep cool. [4][6] | P403+P235: Store in a well-ventilated place. Keep cool. [6][9]P233: Keep container tightly closed. [6][9] |

-

Handling: Always handle this compound in a properly functioning chemical fume hood. [10]Use non-sparking tools and explosion-proof equipment. [10]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents. [6]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

This compound, 1g, [Purity: >97.0%(GC)] /DG. Apical Scientific. [Link]

-

This compound | C5H7I | CID 12643190. PubChem. [Link]

-

Cadiot–Chodkiewicz coupling. Wikipedia. [Link]

-

Cadiot-Chodkiewicz Coupling. Organic Chemistry Portal. [Link]

-

Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

-

Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H7I | CID 12643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound, 1g, [Purity: >97.0%(GC)] /DG [order.apicalscientific.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 14752-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Iodoalkynes, with a Focus on 5-Iodo-1-pentyne

Introduction: Navigating the Landscape of Iodoalkynes

In the field of synthetic organic chemistry, particularly within drug discovery and materials science, terminal iodoalkynes (1-iodoalkynes) represent a class of exceptionally versatile synthetic intermediates.[1][2] Their utility stems from the unique reactivity of the carbon-iodine bond adjacent to the sp-hybridized carbon, making them prime substrates for a variety of coupling reactions. This guide provides an in-depth examination of their properties, synthesis, and applications.

It is critical to address a point of nomenclature at the outset. While the topic requested is "1-Iodo-1-pentyne," a thorough review of the scientific literature and chemical databases reveals a scarcity of experimental data for this specific constitutional isomer. Conversely, its isomer, 5-Iodo-1-pentyne (CAS No. 2468-55-5) , is well-characterized, commercially available, and serves as an excellent exemplar for the broader class of iodoalkynes.[3] Therefore, this guide will focus on the detailed physical properties of 5-Iodo-1-pentyne while discussing the synthesis and reactivity common to the 1-iodoalkyne functional group, providing researchers with a robust and practical framework.

Physicochemical Properties of 5-Iodo-1-pentyne

The physical properties of 5-Iodo-1-pentyne are essential for its handling, reaction setup, and purification. The data, compiled from various authoritative sources, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇I | [3][4][5] |

| Molecular Weight | 194.01 g/mol | [3][4][5] |

| Appearance | Liquid | [3] |

| Boiling Point | 84-89 °C at 43 Torr | [5] |

| Density | 1.706 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 57.38 °C (135.3 °F) | [6] |

| Storage Temperature | 2-8°C | [6] |

| CAS Number | 2468-55-5 | [3] |

| InChI Key | SEHFYZRHGUPLSY-UHFFFAOYSA-N | [3] |

Synthesis of 1-Iodoalkynes: A Mechanistic Perspective

The direct iodination of terminal alkynes is the most common and efficient method for preparing 1-iodoalkynes. While traditional methods often involved the generation of metal acetylides followed by quenching with iodine, these routes can require harsh conditions.[1] Modern protocols offer milder and more functional-group-tolerant alternatives.

A particularly effective method involves the use of N-iodosuccinimide (NIS) as the iodine source, often mediated by a catalyst. One such protocol utilizes neutral γ-Al₂O₃, which facilitates the electrophilic iodination of the terminal alkyne.[2] This approach is lauded for its excellent chemoselectivity, tolerance of various functional groups, and the use of an inexpensive, reusable catalyst.[2]

Another powerful strategy employs hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), in the presence of potassium iodide (KI) and a catalytic amount of copper(I) iodide (CuI).[1] This system achieves rapid and high-yielding conversions under mild conditions. The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidative iodination. The choice of this method is driven by its efficiency and broad substrate scope, making it highly valuable for library synthesis in drug development.[1]

Caption: General schematic for the synthesis of 1-iodoalkynes.

Experimental Protocol: Al₂O₃-Mediated Iodination of a Terminal Alkyne

This protocol is adapted from a validated procedure for the direct iodination of terminal alkynes using N-iodosuccinimide (NIS) and neutral γ-Al₂O₃.[2] The self-validating nature of this protocol lies in the consistent high yields and selectivity reported across a range of substrates.

Objective: To synthesize a 1-iodoalkyne from a terminal alkyne precursor.

Materials:

-

Terminal alkyne (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv)

-

Neutral γ-Al₂O₃ (1.3 equiv)

-

4 Å Molecular Sieves

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (1.0 mmol), neutral γ-Al₂O₃ (1.3 equiv), and 4 Å molecular sieves.

-

Rationale: Flame-drying removes adsorbed water, which can quench reagents. Molecular sieves ensure the reaction remains anhydrous, preventing side reactions.

-

-

Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N-iodosuccinimide (1.1 mmol).

-

Rationale: Acetonitrile is a suitable polar aprotic solvent for this reaction. Using a slight excess of NIS ensures complete consumption of the starting alkyne.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 1-2 hours.

-

Rationale: Heating accelerates the reaction rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC provides a simple and effective way to determine the endpoint of the reaction, preventing the formation of degradation byproducts from prolonged heating.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Al₂O₃ and molecular sieves. Rinse the filter cake with a small amount of ethyl acetate.

-

Rationale: Filtration removes the solid catalyst and drying agent. Rinsing ensures quantitative recovery of the product.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-iodoalkyne.

-

Rationale: Removal of the solvent and subsequent chromatography isolates the desired product from any remaining NIS, succinimide byproduct, or other impurities.

-

Caption: Experimental workflow for the synthesis of 1-iodoalkynes.

Applications in Drug Development

1-Iodoalkynes are powerful building blocks in medicinal chemistry. Their primary utility lies in their participation in cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, which are fundamental for constructing the complex molecular scaffolds of modern pharmaceuticals. The carbon-iodine bond is sufficiently labile to undergo oxidative addition to transition metal catalysts (e.g., palladium, copper), enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. This reactivity allows for the late-stage functionalization of drug candidates, a crucial strategy for optimizing pharmacological properties.[7]

Safety and Handling

As with all reactive chemical intermediates, proper handling of iodoalkynes is paramount. Based on the safety data for 5-Iodo-1-pentyne, the following precautions should be observed.[6][8]

-

Hazards: 5-Iodo-1-pentyne is classified as a flammable liquid and vapor.[6][8] It can cause skin and serious eye irritation.[6]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a cool, tightly sealed container in a well-ventilated area, typically at refrigerator temperatures (2-8°C).[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

Conclusion

While direct experimental data for 1-Iodo-1-pentyne is limited, the broader class of 1-iodoalkynes, exemplified by the well-characterized isomer 5-Iodo-1-pentyne, are of significant value to the scientific community. Their robust synthesis and versatile reactivity make them indispensable tools in the synthesis of complex organic molecules, with profound implications for drug development and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate these powerful intermediates into their synthetic strategies.

References

-

Synthesis of 1-Iodopropyne. (2016). Organic Syntheses, 93, 245-262. Retrieved from [Link]

-

Material Safety Data Sheet - 1-Iodopentane, 97% (GC). (n.d.). Cole-Parmer. Retrieved from [Link]

-

5-Iodo-1-pentyne. (n.d.). PubChem. Retrieved from [Link]

-

5-Iodo-1-pentyne | C5H7I | CID 11019720. (n.d.). PubChem. Retrieved from [Link]

-

Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. Retrieved from [Link]

-

Yao, M., Zhang, J., Yang, S., Xiong, H., Li, L., Liu, E., & Shi, H. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances, 10(10), 5985-5991. Retrieved from [Link]

-

Pentane, 1-iodo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-iodopentane. (n.d.). Stenutz. Retrieved from [Link]

-

iodopentane. (n.d.). Stenutz. Retrieved from [Link]

-

1-Iodo-3-pentyne | C5H7I | CID 10375356. (n.d.). PubChem. Retrieved from [Link]

-

Iodoalkyne synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Material Safety Data Sheet - 1-Pentene. (n.d.). West Liberty University. Retrieved from [Link]

-

(Z)-1-iodopent-1-ene | C5H9I | CID 11116953. (n.d.). PubChem. Retrieved from [Link]

-

Pentane, 1-iodo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

5-Iodopent-1-ene | C5H9I | CID 10987172. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of 1-Pentyne (CAS 627-19-0). (n.d.). Cheméo. Retrieved from [Link]

-

1-Pentyne. (n.d.). NIST WebBook. Retrieved from [Link]

-

(E)-1-iodo-1-pentene | C5H9I | CID 12173745. (n.d.). PubChem. Retrieved from [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. (2018). ResearchGate. Retrieved from [Link]

-

1-Pentyne. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-pentyne. (n.d.). Stenutz. Retrieved from [Link]

-

Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. (2016). PMC - NIH. Retrieved from [Link]

-

CBSE Mains-2011 Key. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

- 2. Efficient synthesis of 1-iodoalkynes via Al 2 O 3 mediated reaction of terminal alkynes and N -iodosuccinimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00251H [pubs.rsc.org]

- 3. 5-碘-1-戊炔 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Iodo-1-pentyne | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-IODO-1-PENTYNE CAS#: 2468-55-5 [m.chemicalbook.com]

- 6. 5-碘-1-戊炔 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Iodo-1-pentyne | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Pentynyl Iodide: Synthesis, Reactivity, and Applications for Advanced Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, the strategic incorporation of versatile functional groups is paramount for the efficient construction of complex molecular architectures. Among the array of available building blocks, 1-iodoalkynes stand out for their unique reactivity, enabling a diverse set of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on a particularly useful member of this class: 1-pentynyl iodide (also known as 1-iodo-1-pentyne).

With the molecular formula C₅H₇I, this reagent serves as a linchpin in methodologies aimed at the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its terminal alkyne is masked by an iodine atom, which not only activates the triple bond for certain transformations but also serves as an excellent leaving group in cross-coupling reactions. This dual functionality makes this compound a powerful tool for researchers and drug development professionals. This whitepaper provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its most critical applications, including Sonogashira cross-coupling and 1,3-dipolar cycloaddition reactions.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇I | [3] |

| Molecular Weight | 194.01 g/mol | [3] |

| CAS Number | 14752-61-5 | [3] |

| Appearance | Clear, colorless to yellow liquid | TCI America |

| Boiling Point | 53 °C @ 22 mmHg | TCI America |

| Specific Gravity | 1.67 (20/20 °C) | TCI America |

| Flash Point | 59 °C | TCI America |

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Category 3).[3]

-

Hazard Statement (H226): Flammable liquid and vapor.

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking. (P210)

-

Keep container tightly closed. (P233)

-

Ground and bond container and receiving equipment to prevent static discharge. (P240)

-

Use explosion-proof electrical, ventilating, and lighting equipment. (P241)

-

Wear protective gloves, eye protection, and face protection. (P280)

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. (P370 + P378)

-

Store in a well-ventilated place. Keep cool. (P403 + P235)

-

Always handle this reagent in a well-ventilated fume hood, and ensure all sources of ignition are removed from the work area.

Synthesis of this compound

The most common and efficient route to 1-iodoalkynes involves the direct iodination of the corresponding terminal alkyne. Several methods exist, but a particularly effective and mild protocol utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (DIB), in the presence of potassium iodide and a copper(I) catalyst. This method avoids the need to generate potentially unstable metal acetylides in a separate step.[1]

Experimental Protocol: Iodination of 1-Pentyne

This protocol is adapted from a general and highly efficient method for the synthesis of 1-iodoalkynes.[1]

Reagents:

-

1-Pentyne

-

(Diacetoxyiodo)benzene (DIB)

-

Potassium Iodide (KI)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-pentyne (1.0 eq), potassium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous acetonitrile as the solvent, followed by triethylamine (2.0 eq).

-

Stir the resulting mixture at room temperature.

-

Add (diacetoxyiodo)benzene (1.0 eq) portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature. The reaction is typically complete within 30-60 minutes and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from its participation in powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings and cycloadditions.

Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] In the case of this compound, the roles are reversed; it acts as the electrophilic partner, coupling with a terminal alkyne. More commonly, however, the iodoalkyne itself is coupled with an sp²-hybridized partner (aryl/vinyl halide or triflate) after in-situ deprotection or in a stepwise manner. The most powerful application involves the direct coupling of the iodoalkyne with an organometallic reagent or, more frequently, with an aryl or vinyl partner in a palladium- and copper-catalyzed reaction. Given its structure, this compound is an excellent substrate for coupling with various aryl and vinyl partners.

Causality: The reaction's efficiency stems from a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper(I) co-catalyst activates the alkyne (if used as the nucleophile). The C-I bond of this compound is highly reactive towards oxidative addition to a Pd(0) center, making it an ideal electrophile.[4]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

This representative protocol details the coupling of this compound with an aryl halide, a reaction that constructs valuable internal alkynes.

Reagents:

-

Aryl Iodide or Bromide (e.g., 4-Iodotoluene)

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

A suitable base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

-

Add the anhydrous, degassed solvent via syringe, followed by the amine base (2-3 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles.[6][7] The reaction of an alkyne, such as this compound, with an organic azide yields a 1,2,3-triazole. This transformation, particularly the copper-catalyzed variant (CuAAC), is the cornerstone of "Click Chemistry," a concept developed by K. B. Sharpless.[8][9]

Causality: Triazoles are highly stable, aromatic heterocycles that are prevalent in medicinal chemistry as they can act as bioisosteres for amide bonds and engage in hydrogen bonding and dipole interactions. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is significantly accelerated and made highly regioselective by a copper(I) catalyst.[8]

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole.

Reagents:

-

This compound

-

An organic azide (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A solvent system (e.g., t-butanol/water or DMF)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is often observed.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting triazole by flash column chromatography or recrystallization.

Caption: Schematic of the Huisgen 1,3-dipolar cycloaddition.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily accessible, its structure can be confirmed by standard spectroscopic methods. The expected NMR chemical shifts can be predicted based on established principles and data from analogous compounds.

-

¹H NMR: The proton signals for the propyl chain would be expected in the typical aliphatic region. The terminal methyl group (CH₃) would appear as a triplet around δ 1.0 ppm. The adjacent methylene group (-CH₂-CH₃) would be a sextet around δ 1.5 ppm, and the methylene group next to the alkyne (-CH₂-C≡) would be a triplet shifted slightly downfield to around δ 2.2-2.4 ppm due to the anisotropy of the triple bond.

-

¹³C NMR: The carbon signals for the propyl group would appear in the upfield region (δ 10-35 ppm). The two sp-hybridized carbons of the iodoalkyne are the most characteristic. The carbon bearing the iodine atom (C-1) would be significantly shielded and appear far upfield, potentially even below δ 0 ppm, due to the heavy atom effect of iodine. The second acetylenic carbon (C-2) would appear further downfield, typically in the range of δ 85-95 ppm.

Conclusion

This compound is a highly valuable and versatile reagent for the advanced organic chemist. Its well-defined structure provides a reliable platform for introducing a five-carbon chain via two of the most powerful transformations in modern synthesis: the Sonogashira cross-coupling and the 1,3-dipolar cycloaddition. The ability to readily form complex carbon skeletons and highly functionalized heterocyclic systems underscores its importance. For researchers in drug discovery and development, mastering the application of building blocks like this compound is key to the rapid and efficient synthesis of novel molecular entities with therapeutic potential.

References

-

Yan, J., Li, J., & Cheng, D. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett, 2007(15), 2442-2444. Available at: [Link]

-

Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

-

ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Quideau, S., & Pouységu, L. (2013). Total synthesis of natural products using hypervalent iodine reagents. Frontiers in Chemistry, 1, 19. Available at: [Link]

-

PubChem. (n.d.). (Z)-1-iodopent-1-ene. National Center for Biotechnology Information. Available at: [Link]

-

Heravi, M. M., & Nazari, A. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(17), 10593-10636. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

-

Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews, 38(8), 2263-2301. Available at: [Link]

-

Dash, S. K., Panda, S. S., & Tripathy, S. (2012). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 2(3), 736-744. Available at: [Link]

Sources

- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Iodopentane(628-17-1) 1H NMR [m.chemicalbook.com]

- 3. This compound | C5H7I | CID 12643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

Introduction: The Strategic Importance of 1-Pentynyl Iodide

An In-depth Technical Guide to the Synthesis of 1-Pentynyl Iodide

This compound (CAS: 14752-61-5) is a terminal alkynyl iodide, a class of compounds that serves as a cornerstone in modern synthetic organic chemistry.[1][2][3] Its structure, featuring a reactive carbon-iodine bond directly attached to a C-C triple bond, makes it a highly valuable and versatile building block. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and its application in pivotal carbon-carbon bond-forming reactions. For researchers in materials science, medicinal chemistry, and drug development, mastery of its synthesis is a gateway to novel molecular architectures. The primary utility of this compound lies in its role as a key substrate in cross-coupling reactions, most notably the Sonogashira coupling, which forges C(sp)-C(sp²) bonds to construct complex arylalkynes and conjugated enynes.[4][5][6]

Part 1: Core Synthetic Methodologies

The synthesis of this compound is most reliably achieved through a two-step sequence: the deprotonation of the parent alkyne, 1-pentyne, followed by the electrophilic iodination of the resulting acetylide anion. The choice of base and iodinating agent is critical and dictates the reaction's efficiency, safety, and scalability.

The Foundational Step: Deprotonation of 1-Pentyne

The terminal proton of 1-pentyne (pKa ≈ 25) is significantly more acidic than protons on sp² or sp³ hybridized carbons.[7] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp-hybridized orbital, which stabilizes the negative charge of the resulting acetylide anion.[7] The formation of this pentynyl anion is the crucial first step for nucleophilic attack.

Several classes of strong bases are employed for this transformation, each with distinct advantages and operational requirements.

-

Organolithium Reagents (e.g., n-Butyllithium): Reagents like n-butyllithium (n-BuLi) are highly effective for complete and rapid deprotonation.[8][9] Their strong basicity ensures the reaction equilibrium lies far to the side of the lithium pentynylide product. However, their use demands stringent anhydrous conditions under an inert atmosphere (Argon or Nitrogen), as they react vigorously with water and are often pyrophoric, igniting upon contact with air.[9][10]

-

Metal Amides (e.g., Sodium Amide): Sodium amide (NaNH₂) is another powerful base capable of quantitatively deprotonating terminal alkynes.[7] While effective, it is also highly water-sensitive and requires careful handling.

-

Metal Hydrides (e.g., Sodium Hydride): Sodium hydride (NaH) can be used, particularly in polar aprotic solvents like THF or DMF. The reaction involves the evolution of hydrogen gas, which must be safely vented.[11]

-

Alkali Metal Hydroxides (e.g., KOH): Milder, more operationally simple methods have been developed using potassium hydroxide (KOH) in a biphasic or alcoholic solvent system.[12] These "open-flask" procedures offer a significant advantage in terms of safety and convenience, making them attractive for routine and large-scale preparations.

Diagram 1: General Deprotonation of 1-Pentyne

A strong base abstracts the acidic terminal proton of 1-pentyne to form a nucleophilic pentynyl anion.

The Iodination Step: Quenching the Anion with Electrophilic Iodine

Once the pentynyl anion is formed, it serves as a potent nucleophile. The introduction of an electrophilic iodine source results in the formation of the C-I bond.

-

Molecular Iodine (I₂): The most straightforward iodinating agent is elemental iodine. It is typically dissolved in the same solvent as the reaction (e.g., THF) and added slowly to the solution of the pentynyl anion, often at low temperatures to control the reaction's exothermicity. Careful control of stoichiometry is necessary to prevent potential side reactions, such as the addition of a second iodine equivalent across the triple bond.[12][13]

-

N-Iodosuccinimide (NIS): For substrates sensitive to the potentially harsh conditions of molecular iodine, NIS offers a milder alternative. It acts as a source of an electrophilic iodine atom ("I⁺") and is often used when higher selectivity is required.[14][15]

-

Copper-Mediated Iodination: An efficient method involves the use of potassium iodide (KI) in the presence of a copper(II) salt like CuSO₄.[16][17] This reaction likely proceeds through an intermediate copper acetylide species, which then reacts with iodide. This approach is notable for its mild conditions and high yields.[16][17]

Diagram 2: Iodination via Nucleophilic Attack

The pentynyl anion attacks a molecule of iodine, displacing an iodide ion to form the final product.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Give the product of the reaction of 1-pentyne with | Chegg.com [chegg.com]

- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 13. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]

- 14. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 15. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 16. Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 1-Pentynyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentynyl iodide, a key terminal iodoalkyne, is a versatile reagent in organic synthesis, prized for its ability to participate in a variety of coupling reactions to form carbon-carbon and carbon-heteroatom bonds. However, its utility is intrinsically linked to its stability, a factor that is often a primary concern for researchers. This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways and outlining optimal storage and handling conditions to ensure its integrity and maximize its synthetic potential. Drawing from established principles of haloalkyne chemistry and practical laboratory experience, this guide serves as an essential resource for professionals in research and drug development.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound (CH₃CH₂CH₂C≡CI) is a member of the haloalkyne family, a class of compounds that are highly valued as intermediates in organic synthesis.[1] The presence of an iodine atom on the terminal alkyne carbon makes it an excellent electrophile and a versatile building block in various chemical transformations. Among the 1-halogenated alkynes, 1-iodoalkynes are the most reactive and practical for synthetic applications.[1]

However, the very features that make this compound a powerful synthetic tool—the polarized carbon-iodine bond and the electron-rich triple bond—also contribute to its inherent instability. Understanding the factors that govern its stability is paramount for its effective use in the laboratory. This guide will delve into the chemical properties of this compound, focusing on its stability profile and providing actionable protocols for its long-term storage and safe handling.

Chemical Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including temperature, light, and the presence of impurities such as air, moisture, and metals. The primary decomposition pathways are believed to involve thermal and photolytic degradation, as well as reactions initiated by bases or trace metals.

Thermal and Photolytic Decomposition

Like many haloalkynes, this compound is susceptible to thermal degradation. While specific quantitative data for this compound is scarce, the general trend for haloalkanes suggests that the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkynes more prone to thermal decomposition. This decomposition can lead to the formation of radical species and subsequent polymerization or the formation of other byproducts.

Photodecomposition is another significant concern. The energy from ultraviolet (UV) light can be sufficient to cleave the C-I bond, initiating radical chain reactions. This can result in discoloration of the product and a decrease in purity over time.

A proposed general mechanism for thermal or photolytic decomposition is the homolytic cleavage of the carbon-iodine bond to generate a pentynyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions.

Caption: Proposed thermal and photolytic decomposition of this compound.

Base-Induced Decomposition

The presence of bases can significantly accelerate the decomposition of this compound. Strong bases can deprotonate any residual terminal alkynes, leading to side reactions. Even weak bases can promote elimination reactions or other degradation pathways. It is therefore crucial to handle and store this compound in a neutral environment, free from basic contaminants.

Metal-Catalyzed Decomposition

Trace amounts of metals can catalyze the decomposition of alkynes, including this compound. Transition metals, in particular, can interact with the triple bond and facilitate polymerization or other unwanted reactions. For this reason, it is imperative to use clean glassware and avoid contact with metal spatulas or other metallic objects that could introduce catalytic impurities.

Optimal Storage Conditions

To mitigate the decomposition of this compound, strict adherence to proper storage protocols is essential. The following conditions are recommended to maintain the purity and reactivity of the compound over time.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[2] | Reduces the rate of thermal decomposition. Lower temperatures slow down kinetic processes, including degradation reactions. |

| Light | Store in an amber or opaque container. | Prevents photodecomposition by blocking UV and visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, which can initiate or participate in decomposition reactions. |

| Container | Use a clean, dry glass container with a tightly sealing cap (e.g., a septum-sealed bottle). | Prevents contamination from external sources and minimizes exposure to air and moisture. Glass is generally inert to haloalkynes. |

| Purity | Ensure the product is free from acidic or basic impurities. | Impurities can catalyze decomposition. If necessary, the compound should be purified before long-term storage. |

A study has shown that some 1-iodoalkynes are stable for up to four months when stored in a refrigerator at 4 °C. While this provides a general guideline, it is recommended to monitor the purity of this compound periodically, especially if it is stored for extended periods.

Safe Handling Protocols

Due to its reactivity and potential hazards, this compound must be handled with care in a well-ventilated fume hood. The following step-by-step protocol is designed to ensure the safe handling of this compound and to minimize its exposure to conditions that could cause degradation.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves. Nitrile gloves are a common choice for general laboratory use, but for prolonged contact, thicker gloves or double-gloving may be necessary. Always consult the glove manufacturer's compatibility chart.[3][4]

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: Not typically required if handled in a fume hood, but may be necessary in case of a spill or inadequate ventilation.

Experimental Workflow for Handling and Dispensing

The following workflow is recommended for handling this compound, particularly for researchers who need to dispense small quantities for reactions. This procedure utilizes standard air-sensitive techniques to maintain the integrity of the compound.

Caption: Recommended workflow for handling this compound.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the fume hood is clean and free of clutter.

-

Don all required personal protective equipment.

-

Prepare all necessary glassware. Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere to remove any adsorbed moisture.

-

-

Establishing an Inert Atmosphere:

-

Assemble the reaction glassware (e.g., a round-bottom flask with a septum) and purge it with a gentle stream of nitrogen or argon. A bubbler should be used to monitor the gas flow and prevent over-pressurization.

-

-

Dispensing this compound:

-

Secure the bottle of this compound in a clamp.

-

Using a clean, dry needle attached to a source of inert gas, gently pierce the septum of the reagent bottle to create a positive pressure of inert gas.

-

Using a second clean, dry syringe with a needle, pierce the septum and withdraw the desired volume of this compound. The positive pressure in the bottle will help to fill the syringe. Avoid pulling back on the plunger, as this can create gas bubbles and potential leaks.

-

Remove the syringe from the reagent bottle and quickly insert the needle into the septum of the reaction flask.

-

Slowly dispense the this compound into the reaction flask.

-

-

Cleanup and Storage:

-

After withdrawing the desired amount, remove the inert gas needle from the reagent bottle.

-

The bottle should be sealed and stored under the recommended conditions.

-

The syringe and needle used for the transfer should be immediately quenched by drawing up a suitable solvent (e.g., isopropanol) and then cleaned thoroughly.

-

Incompatible Materials

To prevent contamination and decomposition, it is important to be aware of materials that are incompatible with this compound.

-

Oxidizing Agents: Strong oxidizing agents can react violently with this compound.

-

Strong Bases: Can cause rapid decomposition.

-

Reactive Metals: Such as alkali metals and some transition metals, can catalyze decomposition.

-

Plastics and Elastomers: While specific compatibility data for this compound is limited, it is advisable to avoid prolonged contact with plastics and elastomers that are not highly chemically resistant. For seals and septa, PTFE (Teflon®) is generally a good choice. Always consult a chemical compatibility chart for specific materials.[5]

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. Its successful application hinges on a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. By controlling factors such as temperature, light exposure, and atmospheric conditions, and by employing proper air-sensitive techniques, researchers can ensure the integrity of this reagent and achieve reliable and reproducible results in their synthetic endeavors. This guide provides the foundational knowledge and practical procedures to empower scientists to work safely and effectively with this compound.

References

-

Glove Chemical Compatibility Guide - Utah State University. (n.d.). Retrieved from [Link]

- Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. (2024).

-

OSHA Glove Selection Chart. (n.d.). Retrieved from [Link]

- Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. (2018). The Journal of Organic Chemistry, 83(17), 10583–10591.

- Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. (2020). RSC Advances, 10(6), 3465–3471.

-

Chemical Compatibility Chart - Walchem. (2024). Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Spectroscopic Guide to 1-Iodo-1-pentyne A Predictive Analysis for Researchers and Drug Development Professionals

Abstract

1-Iodo-1-pentyne is a halogenated terminal alkyne of significant interest in synthetic chemistry, serving as a versatile building block for carbon-carbon bond formation through reactions like Sonogashira and Cadiot-Chodkiewicz couplings. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1-Iodo-1-pentyne. As direct experimental data is not widely available in public spectral databases, this document leverages foundational spectroscopic principles and comparative data from the parent compound, 1-pentyne, to provide a robust, predictive characterization. This approach is designed to equip researchers with the necessary expertise to identify and characterize this compound with confidence.

Introduction and Molecular Structure

1-Iodo-1-pentyne (C₅H₇I) possesses a linear iodoalkyne functional group connected to a propyl chain. The presence of a heavy atom (iodine) directly on the sp-hybridized carbon dramatically influences the molecule's electronic environment and, consequently, its spectroscopic signature. This guide will deconstruct the predicted ¹³C NMR, ¹H NMR, and IR spectra, explaining the causal relationships between the molecular structure and the observed spectral features.

To facilitate discussion, the carbon atoms are numbered as follows:

Caption: Molecular structure of 1-Iodo-1-pentyne with carbon numbering.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The prediction for 1-Iodo-1-pentyne's spectrum is derived by applying known substituent effects to the experimental spectrum of 1-pentyne.

Comparative Analysis: 1-Pentyne vs. 1-Iodo-1-pentyne

The primary influence on the alkynyl carbons (C1 and C2) is the heavy atom effect of iodine. In ¹³C NMR, halogens induce shifts that are inverse to their electronegativity. Iodine, being large and polarizable but not highly electronegative, causes a profound upfield shift (to a lower ppm value) for the carbon it is directly attached to (C1). Conversely, the adjacent carbon (C2) is expected to experience a moderate downfield shift. The effects on the propyl chain (C3-C5) are expected to be minor.

Table 1: Comparison of Experimental ¹³C NMR Data for 1-Pentyne and Predicted Data for 1-Iodo-1-pentyne (Solvent: CDCl₃).

| Carbon Atom | 1-Pentyne Chemical Shift (δ, ppm)[1] | Predicted 1-Iodo-1-pentyne Shift (δ, ppm) | Rationale for Prediction |

| C1 | 68.4 (≡CH) | ~-5 to 5 | Strong upfield shift due to the heavy atom effect of iodine. |

| C2 | 83.9 (-C≡) | ~90 to 100 | Deshielding effect from the adjacent iodine and altered electronic structure of the triple bond. |

| C3 | 20.4 (-CH₂-) | ~21 to 23 | Minor inductive deshielding transmitted through the alkyne. |

| C4 | 22.1 (-CH₂-) | ~22 to 24 | Negligible effect, too distant from the iodine substituent. |

| C5 | 13.5 (-CH₃) | ~13 to 14 | Negligible effect. |

This predictive model provides a clear, searchable pattern for identifying the iodoalkyne functionality. The dramatic upfield shift of C1 is a particularly powerful diagnostic marker.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals information about the electronic environment of protons and their connectivity. The most significant difference between 1-pentyne and 1-Iodo-1-pentyne is the absence of the terminal alkyne proton in the latter, which typically appears around 1.9 ppm. The focus thus shifts to the propyl chain.

Predicted ¹H NMR Spectrum of 1-Iodo-1-pentyne

The iodoalkyne group is weakly electron-withdrawing. This will cause a slight deshielding (downfield shift) of the adjacent methylene protons (H3) compared to their position in 1-pentyne. The coupling patterns (multiplicity) will remain consistent with a standard propyl group.

Table 2: Predicted ¹H NMR Data for 1-Iodo-1-pentyne (Solvent: CDCl₃).

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H3 (on C3) | ~2.3 - 2.5 | Triplet (t) | 2H | Protons are adjacent to the C4 methylene group (2 neighbors), hence a triplet (n+1). Deshielded by the iodoalkyne group. |

| H4 (on C4) | ~1.5 - 1.7 | Sextet or Multiplet (m) | 2H | Coupled to both the C3 methylene (2H) and C5 methyl (3H) protons, resulting in a complex multiplet (2+3+1=6, a sextet). |

| H5 (on C5) | ~0.9 - 1.1 | Triplet (t) | 3H | Protons are adjacent to the C4 methylene group (2 neighbors), resulting in a triplet. |

The clear triplet-sextet-triplet pattern is a classic signature of a propyl chain and, combined with the absence of a terminal alkyne proton, strongly supports the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The transition from 1-pentyne to 1-Iodo-1-pentyne introduces two critical and diagnostically valuable changes.

-

Disappearance of the ≡C-H Stretch: The sharp, strong absorption around 3300 cm⁻¹, characteristic of a terminal alkyne C-H bond, will be absent.

-

Weakening of the C≡C Stretch: The C≡C triple bond stretch in terminal alkynes typically appears around 2100-2150 cm⁻¹. In 1-Iodo-1-pentyne, this peak is expected to be present but significantly weaker. IR absorption intensity is dependent on the change in dipole moment during a vibration. Substituting the light hydrogen atom with a heavy, polarizable iodine atom makes the alkyne more symmetrical in terms of mass and electronic distribution, reducing the change in dipole moment during the stretching vibration.

Table 3: Comparison of Key IR Absorptions for 1-Pentyne and Predicted Data for 1-Iodo-1-pentyne.

| Vibrational Mode | 1-Pentyne Frequency (cm⁻¹)[2] | Predicted 1-Iodo-1-pentyne Frequency (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | ~3310 | Absent | N/A |

| C-H (sp³) Stretch | ~2850-3000 | ~2850-3000 | Medium-Strong |

| C≡C Stretch | ~2120 | ~2100-2150 | Weak to Very Weak |

| C-I Stretch | N/A | ~500-600 | Medium-Strong |

The combination of an absent ≡C-H stretch and a very weak C≡C stretch is a powerful indicator for an internal or halogen-capped alkyne.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended. These procedures are designed to be self-validating by incorporating standard best practices for sample preparation and instrument setup.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Iodo-1-pentyne into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves nonpolar to moderately polar compounds.

-

Cap the tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Tune and shim the instrument probes to the sample to ensure magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A spectral width of ~15 ppm centered at ~7 ppm is typical. Use 8-16 scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of ~220 ppm is standard. A longer acquisition time with more scans (~512-1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

-

Integrate the ¹H NMR signals and pick all peaks in both spectra.

-

Protocol 2: IR Spectrum Acquisition (FT-IR)

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Place one to two drops of neat 1-Iodo-1-pentyne directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the wavenumbers (cm⁻¹) for all significant absorption bands.

-

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Conclusion

The spectroscopic characterization of 1-Iodo-1-pentyne is defined by a unique set of features. The ¹³C NMR is distinguished by a strong upfield shift of the iodinated carbon (C1). The ¹H NMR shows a characteristic propyl chain signature without a terminal alkyne proton. Finally, the IR spectrum confirms the structure with the absence of an ≡C-H stretch and a significantly attenuated C≡C stretch. By understanding these predictive principles, researchers can confidently identify 1-Iodo-1-pentyne and distinguish it from related isomers and precursors, ensuring the integrity of their synthetic workflows.

References

-

NIST Chemistry WebBook. 1-Pentyne. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Alkynyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Alkynyl Iodide Motif

In the landscape of modern organic synthesis, alkynyl iodides have emerged as exceptionally versatile and powerful building blocks. Their utility spans from the construction of complex natural products to the development of novel pharmaceuticals and advanced organic materials.[1][2] The reactivity of these compounds is fundamentally governed by the carbon-iodine (C-I) bond, a feature that is both nuanced and highly exploitable. Unlike their alkyl or aryl counterparts, the C(sp)-I bond in an iodoalkyne possesses a unique electronic and steric profile that dictates its synthetic behavior.

This guide provides a comprehensive exploration of the C(sp)-I bond's reactivity. We will move beyond a simple catalog of reactions to delve into the underlying principles that govern experimental outcomes. By understanding the causality behind reaction pathways and catalyst selection, researchers can more effectively harness the synthetic potential of this crucial functional group. This document is designed to serve as a practical and authoritative resource, bridging fundamental concepts with field-proven applications and protocols.

Chapter 1: The Unique Character of the C(sp)-Iodine Bond

The reactivity of an organic halide is intrinsically linked to the properties of its carbon-halogen bond. In alkynyl iodides, the bond between the sp-hybridized carbon and the iodine atom is distinct from that in alkyl (sp³-C) or vinyl/aryl (sp²-C) iodides. This distinction is rooted in the principles of orbital hybridization.[3][4]

An sp-hybridized carbon orbital has 50% s-character, significantly more than an sp² (33.3%) or sp³ (25%) orbital. Because s-orbitals are held closer to the nucleus than p-orbitals, the electrons in an sp-orbital are more tightly bound. This increased s-character has two profound consequences for the C(sp)-I bond:

-

Increased Bond Strength: The C(sp)-H bond is known to be significantly stronger than C(sp²)-H or C(sp³)-H bonds. This trend extends to the carbon-halogen bond. The greater electronegativity and tighter orbital overlap of the sp-carbon lead to a shorter, stronger, and less polarized C-I bond compared to its sp² and sp³ counterparts. This inherent strength can influence the kinetics of reactions such as oxidative addition in cross-coupling cycles.

-

Enhanced Electrophilicity: Despite the bond strength, the C(sp)-I bond is a potent electrophilic site. The electron-withdrawing nature of the triple bond, coupled with the polarizability of iodine, makes the acetylenic carbon susceptible to attack by nucleophiles and a prime substrate for metal-catalyzed cross-coupling reactions.[5][6]

Table 1: Comparative Bond Dissociation Energies (BDE)

| Bond Type | Hybridization | Typical BDE (kcal/mol) |

| H₃C−I | sp³ | ~56 |

| H₂C=CH−I | sp² | ~67 |

| HC≡C−I | sp | ~77 |

Note: BDE values are approximate and can vary with substitution. The trend, however, is consistent and illustrates the greater strength of the C(sp)-I bond.

This unique combination of strength and electrophilicity makes the C(sp)-I bond a versatile handle, capable of participating in a wide array of transformations under specific, controlled conditions.

Chapter 2: Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most important reaction involving alkynyl iodides.[1] This powerful transformation forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a dual catalytic system of palladium and copper(I).[7][8] Iodoalkynes can also serve as the electrophilic partner in this reaction, coupling with terminal alkynes.

The Catalytic Cycle: A Symphony of Two Metals

The widely accepted mechanism involves two interconnected catalytic cycles.[7][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The choice of palladium source, ligand, copper salt, base, and solvent all directly influence the efficiency of these cycles.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl/vinyl halide (or iodoalkyne), forming a Pd(II) intermediate.[9] The reactivity order for halides in this step is I > Br > Cl, making iodides the most reactive substrates.[9]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The newly formed C(sp²)-C(sp) or C(sp)-C(sp) bond is forged as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[10]

The Copper Cycle:

-

Coordination & Deprotonation: The copper(I) salt coordinates with the terminal alkyne. A base (typically an amine) then deprotonates the alkyne to form a copper(I) acetylide intermediate.[1][7]

-

Regeneration: The copper acetylide participates in the transmetalation step with the palladium complex, regenerating the copper salt.

A significant side reaction, particularly in the presence of oxygen, is the copper-catalyzed homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][7] This underscores the importance of maintaining an inert atmosphere. To mitigate this, "copper-free" Sonogashira protocols have been developed, although they often require more forcing conditions or specialized ligands.[1][7]

Visualizing the Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the coupling of an aryl iodide with a terminal alkyne.[11]

Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the formation of the desired product, confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The absence of significant homocoupled diyne byproduct indicates effective exclusion of oxygen.

Materials & Reagents:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL, solvent and base)

-

Anhydrous, degassed THF or DMF (5 mL, optional co-solvent for solubility)

-

Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Solvent & Reagent Addition: Add the solvent (e.g., 5 mL TEA). If a co-solvent is needed, use anhydrous, degassed THF or DMF. Stir the mixture for 5 minutes.

-

Substrate Addition: Add the terminal alkyne (1.2 mmol) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. If the aryl iodide is unreactive, the temperature may be raised to 50-80°C.[9] Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the amine salt and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Chapter 3: Copper-Catalyzed Reactions: The Cadiot-Chodkiewicz Coupling

While the Sonogashira reaction is a cornerstone, the Cadiot-Chodkiewicz coupling provides a powerful and direct route for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne (typically a bromo- or iodoalkyne).[12][13] This reaction is catalyzed exclusively by a copper(I) salt in the presence of an amine base.[14][15]

Mechanism of Cadiot-Chodkiewicz Coupling

The mechanism is conceptually simpler than the Sonogashira coupling as it involves only one metal.[13]

-

Copper Acetylide Formation: As in the Sonogashira reaction, the base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper(I) acetylide.[12]

-

Oxidative Addition/Coupling: The copper acetylide then reacts with the haloalkyne. This step is mechanistically debated but is generally depicted as an oxidative addition of the C(sp)-I bond to the copper acetylide, followed by reductive elimination.[13] This process forms the 1,3-diyne product and regenerates the copper catalyst.

Caption: Simplified workflow for the Cadiot-Chodkiewicz coupling.

This reaction is highly valuable for building polyyne structures and macrocycles found in materials science and natural product synthesis.[14]

Chapter 4: Alternative Reactivity Pathways

While metal-catalyzed cross-couplings are dominant, the C(sp)-I bond can engage in other mechanistically distinct transformations.

Homolytic Cleavage and Radical Reactions

The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved homolytically (one electron going to each atom) upon initiation by heat, light (photolysis), or a radical initiator.[16][17] This generates an alkynyl radical (RC≡C•) and an iodine radical (I•).

Visible-light photoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions.[18] For instance, the interaction of an alkyl or alkynyl iodide with a photosensitizer can lead to homolysis of the C-I bond, enabling subsequent radical addition reactions to alkenes or alkynes.[16][18] This pathway opens avenues for transformations not accessible through traditional two-electron pathways.

Electrophilic and Nucleophilic Behavior

The reactivity of iodoalkynes can be context-dependent. While they are typically employed as electrophiles in cross-coupling reactions, the alkyne moiety itself can act as a nucleophile after deprotonation. Furthermore, hypervalent iodine reagents derived from alkynes, such as ethynylbenziodoxolones (EBX), are potent electrophilic alkynylating agents, capable of transferring an "RC≡C⁺" synthon to a wide range of nucleophiles under mild, often metal-free conditions.[5][6][19] This umpolung (reactivity inversion) strategy significantly broadens the synthetic utility of the alkynyl motif.

Chapter 5: Applications in Drug Development and Materials Science

The ability to precisely and efficiently install alkynyl groups is of paramount importance in medicinal chemistry. The alkyne functional group is found in numerous approved drugs.[20] Its linear, rigid geometry can act as a stable linker or a pharmacophore that orients other functional groups for optimal binding to biological targets.[2] Incorporating an alkynyl group can also enhance metabolic stability and improve pharmacokinetic properties.[20]

For example, the synthesis of Tazarotene , a drug used to treat psoriasis and acne, utilizes a Sonogashira coupling to construct its core structure.[1][21] Similarly, Altinicline , a nicotinic receptor agonist, is prepared using this methodology.[1]

In materials science, the C(sp)-I bond is a key handle for constructing conjugated polymers and nanostructures like graphdiynes.[14] The iterative application of reactions like the Cadiot-Chodkiewicz and Sonogashira couplings allows for the programmed assembly of extended π-systems with tailored electronic and optical properties.

Conclusion